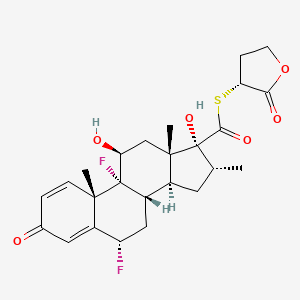
Propanenitrile, 3,3'-((4-((E)-(5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[N-(2-cyanoethyl)-4-[[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a cyanoethyl group, a furan ring, and a methylphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(2-cyanoethyl)-4-[[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the cyanoethyl group: This can be done through a nucleophilic substitution reaction, where the cyanoethyl group is introduced using a suitable cyanoethylating agent.
Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[N-(2-cyanoethyl)-4-[[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.
Major Products
Oxidation: Products may include furanones and other oxygenated derivatives.
Reduction: Products may include primary amines and other reduced forms.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
3-[N-(2-cyanoethyl)-4-[[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[N-(2-cyanoethyl)-4-[[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[N-(2-cyanoethyl)-4-[[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile
- 3-[N-(2-cyanoethyl)-4-[[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]butanenitrile
Uniqueness
3-[N-(2-cyanoethyl)-4-[[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
89080-20-6 |
|---|---|
Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[N-(2-cyanoethyl)-4-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile |
InChI |
InChI=1S/C24H21N3O2/c1-18-4-8-20(9-5-18)23-17-21(24(28)29-23)16-19-6-10-22(11-7-19)27(14-2-12-25)15-3-13-26/h4-11,16-17H,2-3,14-15H2,1H3/b21-16+ |
InChI Key |
WYOFYCDFIQDSTK-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)N(CCC#N)CCC#N)/C(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(CCC#N)CCC#N)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





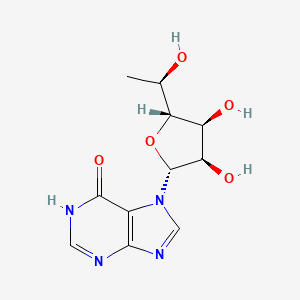
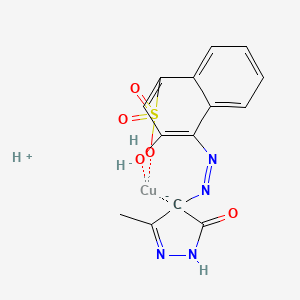
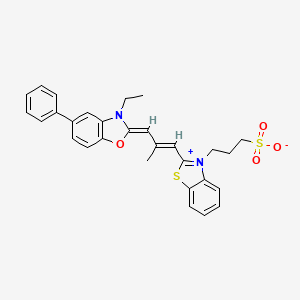

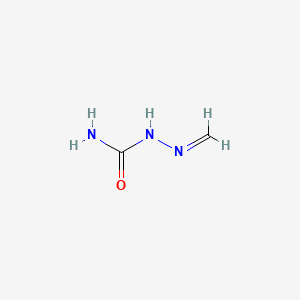
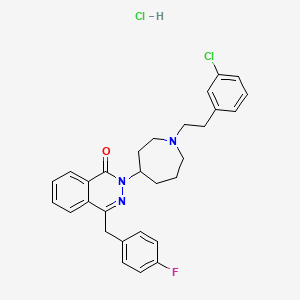

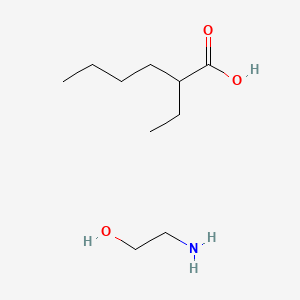

![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12717853.png)
